
Acetic acid--(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1) is a compound that combines acetic acid with a specific stereoisomer of methylcyclohexenol This compound is characterized by its unique molecular structure, which includes a cyclohexene ring with a methyl group and a hydroxyl group in specific stereochemical positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol typically involves the reaction of acetic acid with (1S,5R)-5-methylcyclohex-2-en-1-ol. This can be achieved through esterification reactions, where the hydroxyl group of the cyclohexenol reacts with the carboxyl group of acetic acid under acidic conditions. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 5-methylcyclohex-2-en-1-one or 5-methylcyclohex-2-en-1-oic acid.
Reduction: Formation of 5-methylcyclohexanol.
Substitution: Formation of 5-methylcyclohex-2-en-1-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid–(1S,5R,6R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-ol (1/1)
- Acetic acid–(1S,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-2-en-6-yl (1/1)
Uniqueness
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in the cyclohexene ring. These structural features confer distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
61221-48-5 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
acetic acid;(1S,5R)-5-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h2,4,6-8H,3,5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1 |
InChI-Schlüssel |
CBVSRGGHANWFSJ-ZJLYAJKPSA-N |
Isomerische SMILES |
C[C@@H]1CC=C[C@H](C1)O.CC(=O)O |
Kanonische SMILES |
CC1CC=CC(C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



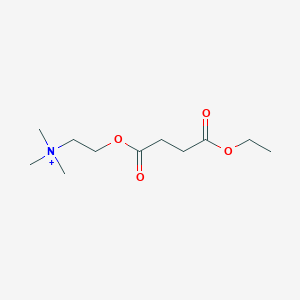
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
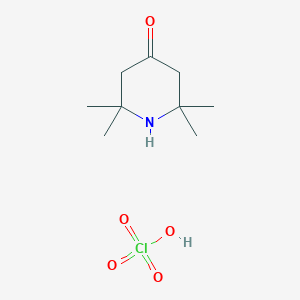
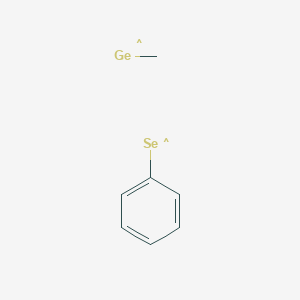
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
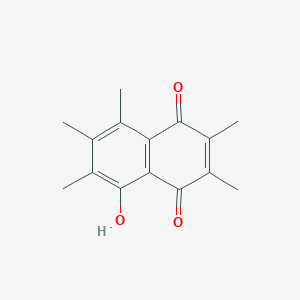
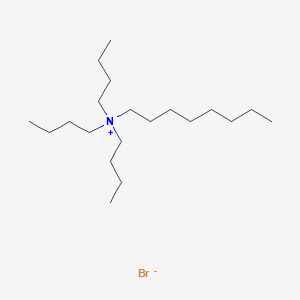
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
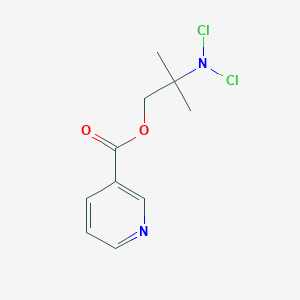

![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
